2-ethoxy-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride
CAS No.: 1351622-34-8
Cat. No.: VC7538106
Molecular Formula: C11H24ClN3O4S
Molecular Weight: 329.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351622-34-8 |
|---|---|
| Molecular Formula | C11H24ClN3O4S |
| Molecular Weight | 329.84 |
| IUPAC Name | 2-ethoxy-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]acetamide;hydrochloride |
| Standard InChI | InChI=1S/C11H23N3O4S.ClH/c1-3-18-10-11(15)12-4-5-13-6-8-14(9-7-13)19(2,16)17;/h3-10H2,1-2H3,(H,12,15);1H |
| Standard InChI Key | DMUYBOPAVYJZMU-UHFFFAOYSA-N |
| SMILES | CCOCC(=O)NCCN1CCN(CC1)S(=O)(=O)C.Cl |
Introduction
2-Ethoxy-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride is a complex organic compound with a specific molecular structure and potential applications in pharmaceutical research. This article aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, and potential biological activities.
Chemical Data Table
| Property | Value |
|---|---|
| CAS Number | 1351622-34-8 |
| Molecular Formula | C11H24ClN3O4S |
| Molecular Weight | 329.85 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Synthesis Methods
While specific synthesis protocols for this compound are not detailed in the available literature, compounds with similar structures often involve multi-step syntheses starting from commercially available reagents. Typically, these involve reactions such as alkylation, sulfonation, and amidation steps to construct the complex molecular framework.
Potential Biological Activities
The presence of a piperazine ring and a methylsulfonyl group suggests potential biological activity, as these motifs are common in pharmaceutical compounds. Piperazine derivatives are known for their roles in various therapeutic areas, including antipsychotics, antidepressants, and anticancer agents. The methylsulfonyl group can contribute to the compound's solubility and interaction with biological targets.
Research Findings and Future Directions
Given the limited specific information available on this compound, further research is needed to explore its pharmacological profile, including potential targets and efficacy in biological systems. In silico studies, such as molecular docking, could provide insights into its potential interactions with enzymes or receptors.
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